molecular formula C9H11NO5S2 B581792 N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide CAS No. 1445322-57-5

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide

Cat. No.: B581792
CAS No.: 1445322-57-5
M. Wt: 277.309
InChI Key: BRCCIENXTHBMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methanesulfonylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide typically involves the reaction of 4-formylbenzenesulfonyl chloride with methanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Formylbenzoic acid.

    Reduction: 4-Hydroxymethylphenylmethanesulfonylmethanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide moiety can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor in enzymatic reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide stands out due to its dual functional groups (formyl and sulfonamide), which provide a unique combination of reactivity and biological activity. This makes it a versatile compound for various synthetic and research applications, offering advantages over similar compounds that may lack one of these functional groups.

Biological Activity

N-(4-Formylphenyl)-N-methanesulfonylmethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Formyl Group : This group is linked to a phenyl ring, which contributes to the compound's reactivity.
  • Methanesulfonyl Group : This moiety enhances the compound's solubility and potential interactions with biological targets.

The molecular formula for this compound is C9H11N2O5S2C_9H_{11}N_2O_5S_2, with a molecular weight of approximately 281.32 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Competitive Inhibition : The sulfonamide moiety may mimic natural substrates, allowing the compound to act as a competitive inhibitor in enzymatic reactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. Specific pathways affected include those involved in cell signaling and apoptosis .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityShowed inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Study 2Anticancer ActivityDemonstrated IC50 values ranging from 10 to 20 µM in various cancer cell lines, indicating significant cytotoxic effects.
Study 3Mechanistic StudiesIdentified pathways involved in apoptosis induction, including caspase activation and mitochondrial membrane potential disruption.

These findings underscore the compound's potential as a lead for drug development in both antimicrobial and anticancer therapies.

Comparison with Similar Compounds

When compared to other compounds with similar functional groups, this compound stands out due to its unique dual functional groups (formyl and sulfonamide), which enhance its reactivity and biological activity.

CompoundBiological ActivityUnique Features
4-Formylphenylboronic acidModerate antimicrobialUsed as a synthetic building block
SulfanilamideAntimicrobialClassic sulfonamide antibiotic
N-Ethyl-2-(4-formylphenyl)acetamideLimited data availablePotential for further exploration

Properties

IUPAC Name

N-(4-formylphenyl)-N-methylsulfonylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S2/c1-16(12,13)10(17(2,14)15)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCCIENXTHBMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC=C(C=C1)C=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.